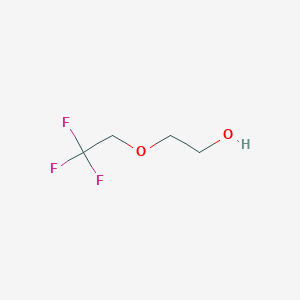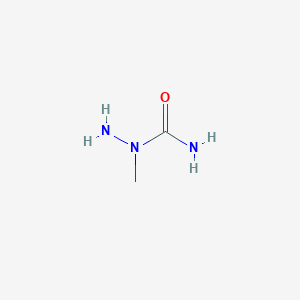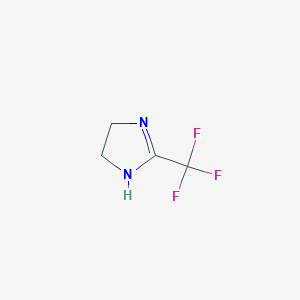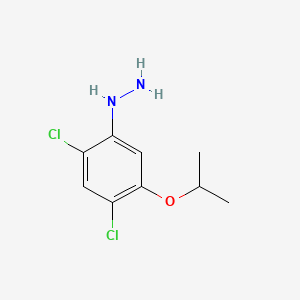
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine
概要
説明
作用機序
Target of Action
The primary target of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is currently unknown. This compound is an intermediate in the synthesis of certain herbicides , suggesting that its targets may be enzymes or proteins involved in plant growth and development.
Mode of Action
As an intermediate in the synthesis of herbicides , it may interact with its targets by binding to active sites, leading to inhibition of the target’s function.
Biochemical Pathways
This compound may affect biochemical pathways related to plant growth and development, given its role as a herbicide intermediate
Result of Action
Given its role as a herbicide intermediate , it may lead to the inhibition of plant growth and development.
生化学分析
Biochemical Properties
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the synthesis of herbicides. It interacts with various enzymes and proteins during its synthesis process. For instance, it is synthesized by reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, followed by the addition of sodium nitrite solution and sodium hydroxide solution . The interactions with these chemicals and the resulting biochemical reactions are crucial for the production of oxadiazon.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the synthesis of oxadiazon. It undergoes a series of chemical reactions, including binding interactions with various biomolecules. The compound’s interaction with hydrochloric acid, sodium nitrite, and sodium hydroxide leads to the formation of the final product . These interactions are essential for the compound’s function in herbicide synthesis.
Metabolic Pathways
This compound is involved in metabolic pathways related to herbicide synthesis. It interacts with enzymes and cofactors during its conversion to oxadiazon . These interactions are crucial for the compound’s role in metabolic processes, affecting metabolic flux and metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine involves the following steps :
Starting Material: 2,4-Dichloro-5-isopropoxyaniline.
Diazotization: The aniline compound is first reacted with hydrochloric acid to form a salt. Sodium nitrite solution is then added dropwise to the mixture at a low temperature (0°C), resulting in the formation of a diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride dihydrate to form the hydrazine derivative.
Final Reaction: The hydrazine salt is treated with sodium hydroxide solution to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenyl derivatives, while substitution reactions can produce a range of substituted phenylhydrazines .
科学的研究の応用
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other industrial chemicals.
類似化合物との比較
Similar Compounds
Oxadiazon: A herbicide for which (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is an intermediate.
3-Ethoxyphenylhydrazine: Another phenylhydrazine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of oxadiazon highlights its importance in agrochemical production .
特性
IUPAC Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQKTAGVTYTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193180 | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40178-22-1 | |
| Record name | [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40178-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040178221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2,4-dichloro-5-isopropoxyphenyl)hydrazine relevant to the herbicide oxadiazon?
A1: this compound, also referred to as Oxa2 in the study, is a key hydrolysis product of the herbicide oxadiazon. [] The study investigates the electrochemical behavior of oxadiazon's hydrolysis products, including Oxa2, to develop an analytical method for determining oxadiazon concentration in commercial products. [] Understanding the properties and behavior of Oxa2 provides insights into the degradation pathway of oxadiazon and facilitates its quantification in various matrices.
Q2: What is the electrochemical behavior of this compound?
A2: The research indicates that this compound exhibits a distinct redox peak at a potential of ~0.1 V (vs. Ag/AgCl) when analyzed using cyclic and square-wave voltammetry. [] This electrochemical behavior forms the basis for developing an analytical method to quantify oxadiazon in commercial formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
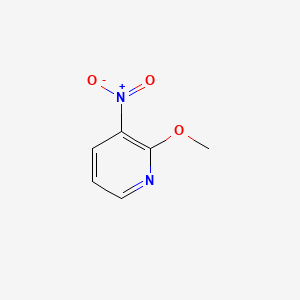
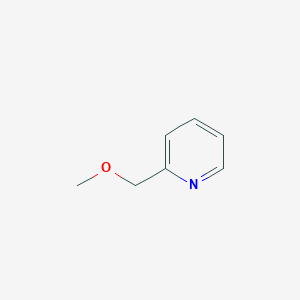
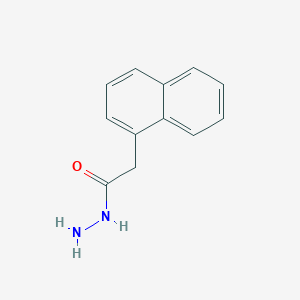
![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
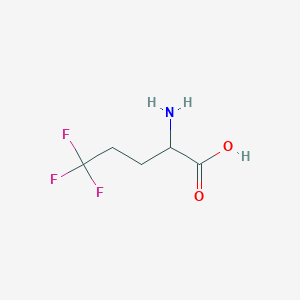
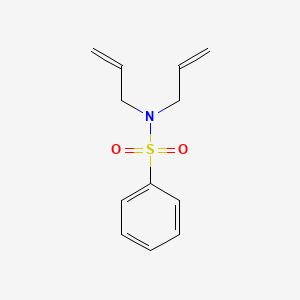
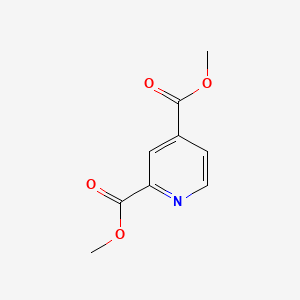
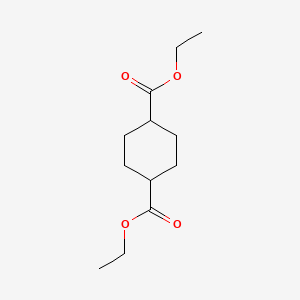

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)
